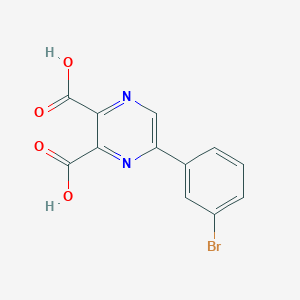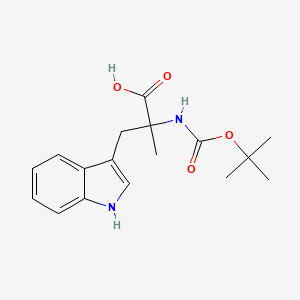
Boc-alpha-methyl-DL-tryptophan
概要
説明
Boc-alpha-methyl-DL-tryptophan, also known as N-t-Butyloxycarbonyl-4-Methyl-DL-tryptophan, is a tryptophan derivative used in peptide synthesis to construct peptides with diverse and unique structures . It has a molecular formula of C17H22N2O4 and a molecular weight of 318.37 .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The this compound molecule contains a total of 46 bonds. There are 24 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 Pyrrole .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 318.37 and a molecular formula of C17H22N2O4 .科学的研究の応用
Controlled Synthesis of Biocompatible Polymers
Boc-alpha-methyl-DL-tryptophan has been applied in the controlled synthesis of biocompatible fluorescent cationic chiral polymers with smart pH-responsiveness. Methacrylate monomers containing a chiral tryptophan moiety were polymerized through the reversible addition-fragmentation chain transfer (RAFT) process. This technique yielded polymers with well-defined molecular weights and low polydispersity indices. These polymers demonstrated unique chiroptical and fluorescence behaviors, making them suitable for applications such as siRNA delivery due to their excellent biocompatibility and pH-responsive properties (Roy et al., 2013).
Neurotransmitter Synthesis Studies
In neuroscience, this compound analogs like alpha-Methyl-L-tryptophan (alpha-MTrp) have been used as tracers to study brain serotonin (5-HT) synthesis rates. Alpha-MTrp's uptake and conversion to 5-HT in the brain have provided insights into the serotonergic system, helping to understand its role in various neuropsychiatric disorders. This application is critical in exploring therapeutic targets and understanding the biochemical underpinnings of mental health conditions (Diksic & Young, 2001).
Peptide Chemistry and Drug Delivery
This compound has also been used in peptide chemistry for the synthesis of dibromo-tryptophan derivatives, serving as building blocks for bioactive compounds. An efficient pathway was developed for synthesizing these derivatives, highlighting the compound's role in facilitating the construction of complex molecules for pharmaceutical applications. This synthesis pathway allows for the exploration of novel therapeutic agents and enhances our capability to design drugs with specific biological activities (Mollica et al., 2011).
Drug Stabilization and Release Control
The synthesis of amphiphilic BAB triblock copolymers using Nα-Boc-L-tryptophan for potential drug delivery applications showcases another innovative use. These copolymers self-assemble into micelles, offering a platform for controlled drug release. The presence of t-Boc protected L-tryptophan in these copolymers aids in drug stabilization within the hydrophobic core, highlighting the compound's utility in enhancing the efficacy and delivery of therapeutic agents (Voda et al., 2016).
作用機序
Safety and Hazards
将来の方向性
As a tryptophan derivative used in peptide synthesis, Boc-alpha-methyl-DL-tryptophan could potentially be used to construct peptides with diverse and unique structures . Its use in research, particularly in proteomics research, suggests potential future applications in the study of proteins and their role in various biological processes .
特性
IUPAC Name |
3-(1H-indol-3-yl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-17(4,14(20)21)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,18H,9H2,1-4H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPMZDOWNYFYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3084932.png)
![1-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-1H-benzimidazole](/img/structure/B3084938.png)
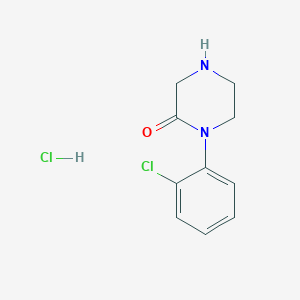
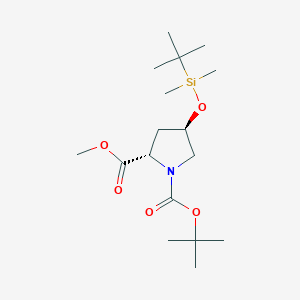
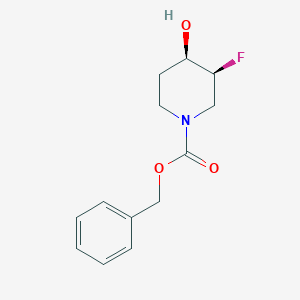
![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B3084964.png)


![((2S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-2-yl)methanol](/img/structure/B3084991.png)
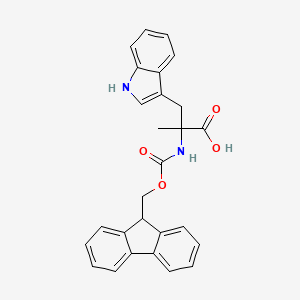
![N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide](/img/structure/B3085021.png)

